3-Pentyl trichloroacetimidate

Descripción general

Descripción

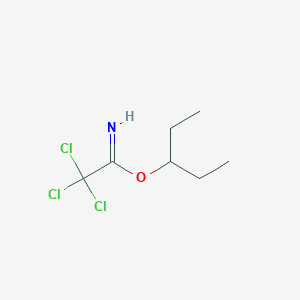

3-Pentyl trichloroacetimidate is a useful research compound. Its molecular formula is C7H12Cl3NO and its molecular weight is 232.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Alkylation Reactions

One of the primary applications of 3-pentyl trichloroacetimidate is in alkylation reactions. These reactions involve the transfer of the pentyl group to various nucleophiles, leading to the formation of substituted products. Research has demonstrated that trichloroacetimidates can effectively alkylate indoles and other heterocycles, which are significant in medicinal chemistry.

- Case Study: Alkylation of Indoles

In a study published in 2019, researchers explored the Friedel-Crafts alkylation of indoles using trichloroacetimidates as electrophiles. The study highlighted the utility of these compounds in synthesizing alkyl-decorated indole structures, which are essential for developing new therapeutic agents .

| Reaction Type | Nucleophile | Electrophile | Conditions | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Methyl Indole | 4-Nitrobenzyl Trichloroacetimidate | TMSOTf as Lewis acid | 75 |

| Dialkylation | 2-Substituted Indole | Various Trichloroacetimidates | Reflux | Up to 38 |

Synthesis of Natural Products

This compound has also been employed in the synthesis of complex natural products. The pyrroloindoline scaffold, found in numerous alkaloids, can be synthesized using this compound through a diversity-oriented strategy.

- Case Study: Synthesis of Pyrroloindoline Natural Products

A dissertation from Syracuse University detailed the use of trichloroacetimidates in synthesizing pyrroloindoline derivatives. The research indicated that various nucleophiles could successfully react with the trichloroacetimidate under Lewis acid catalysis, leading to rapid access to these bioactive compounds .

Mechanistic Insights

The mechanism behind the reactivity of trichloroacetimidates involves a cationic pathway facilitated by Lewis acids. This mechanism allows for the efficient substitution reactions with a variety of nucleophiles, including carbon, oxygen, sulfur, and nitrogen-based nucleophiles.

Pharmacological Implications

The derivatives formed from reactions involving this compound have potential pharmacological applications. For instance, compounds synthesized through these pathways have been investigated as inhibitors for specific enzymes like Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP), which is implicated in various diseases .

Propiedades

Fórmula molecular |

C7H12Cl3NO |

|---|---|

Peso molecular |

232.5 g/mol |

Nombre IUPAC |

pentan-3-yl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C7H12Cl3NO/c1-3-5(4-2)12-6(11)7(8,9)10/h5,11H,3-4H2,1-2H3 |

Clave InChI |

QVWSVGBYTDCMAO-UHFFFAOYSA-N |

SMILES canónico |

CCC(CC)OC(=N)C(Cl)(Cl)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.